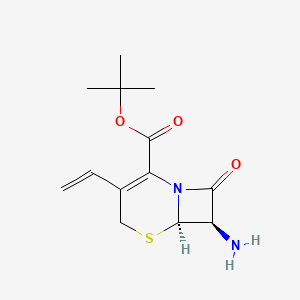

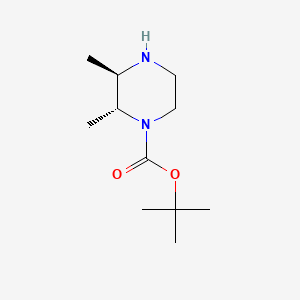

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid (AVC) is a synthetic, inorganic acid that is used clinically . It is produced by the hydrolysis of chlorocarboxylic acids and has been shown to be effective as an antihypertensive agent . AVC has also been used as a catalyst for acylation reactions with chlorides and trifluoroacetic acid .

Synthesis Analysis

An efficient chemoenzymatic process has been developed for the preparation of 7-amino-3-[Z-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid . This process features the removal of para-methoxybenzyl by trichloroacetic acid and the cleavage of phenylacetyl E-isomer by immobilized penicillin acylase enzyme .Molecular Structure Analysis

The molecular structure of AVC is represented by the chemical formula C9H10N2O3S . The molecular weight of AVC is 226.25 g/mol .Chemical Reactions Analysis

AVC is a key intermediate in the synthesis of Cephalosporin compounds . It is produced by the hydrolysis of chlorocarboxylic acids . AVC has also been used as a catalyst for acylation reactions with chlorides and trifluoroacetic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of AVC include its molecular weight of 226.25 g/mol and its chemical formula of C9H10N2O3S .Applications De Recherche Scientifique

Carboxylic Ester Hydrolases in Bacteria

Carboxylic ester hydrolases (CEHs) catalyze the hydrolysis of carboxylic esters, producing alcohol and acid. These enzymes, found across various life domains, exhibit diverse catalytic mechanisms and structural architectures. CEHs are substrate-specific, targeting different ester types, and some show peptidase or lactamase activities. Their industrial applications are vast, ranging from biocatalysis to protein engineering, underscoring their significance in research aimed at understanding biological roles and enhancing potential industrial uses (Oh, Kim, & Kim, 2019).

Natural Neo Acids and Their Applications

Over 260 naturally occurring neo fatty acids and neo alkanes, along with their analogs and derivatives, have been identified from various natural sources. These compounds exhibit a range of biological activities and are promising for future chemical preparations, including antioxidants and antimicrobial agents. Their derivatives find applications in the cosmetic, agronomic, and pharmaceutical industries, demonstrating the broad potential of naturally derived carboxylic acids in scientific research and application (Dembitsky, 2006).

Biocatalyst Inhibition by Carboxylic Acids

The study of carboxylic acids as biorenewable chemicals highlights their dual role as precursors for industrial chemicals and as microbial inhibitors. Research focuses on understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, aiming to identify metabolic engineering strategies that enhance microbial robustness for improved industrial performance. This area underscores the importance of understanding the interplay between microbial metabolism and carboxylic acid toxicity (Jarboe, Royce, & Liu, 2013).

Carboxylic Acid Recovery Technologies

Liquid-liquid extraction (LLX) technologies for carboxylic acid recovery from aqueous streams have gained attention due to the increasing interest in producing organic acids via fermentative routes. The review discusses solvent developments for LLX of carboxylic acids, including the use of ionic liquids and other novel solvents, highlighting the technological advancements and challenges in recovering carboxylic acids efficiently from diluted streams, essential for bio-based plastic production (Sprakel & Schuur, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It is a key intermediate in the synthesis of cephalosporin compounds . Cephalosporins are a class of antibiotics and their primary targets are bacterial cell walls. They inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell death.

Mode of Action

As a key intermediate in the synthesis of cephalosporin compounds , it can be inferred that it may share a similar mode of action with Cephalosporins. Cephalosporins bind to and inhibit the action of enzymes involved in the final step of cell wall synthesis called transpeptidation. This inhibition results in a weak cell wall that is unable to withstand the osmotic pressure within the bacterium, leading to cell lysis and death.

Biochemical Pathways

As a key intermediate in the synthesis of cephalosporin compounds , it can be inferred that it may affect similar biochemical pathways as Cephalosporins. Cephalosporins interfere with the peptidoglycan synthesis pathway, disrupting bacterial cell wall formation and leading to cell death.

Result of Action

As a key intermediate in the synthesis of cephalosporin compounds , it can be inferred that it may have similar effects as Cephalosporins. Cephalosporins cause bacterial cell death by disrupting cell wall synthesis.

Propriétés

IUPAC Name |

tert-butyl (6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-5-7-6-19-11-8(14)10(16)15(11)9(7)12(17)18-13(2,3)4/h5,8,11H,1,6,14H2,2-4H3/t8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYXDMAOGSDYNV-LDYMZIIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(CSC2N1C(=O)C2N)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2N)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)

![1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)

![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)